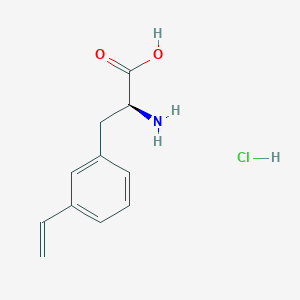

(S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative featuring a vinyl-substituted phenyl group at the β-position of the amino acid backbone.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-ethenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRYLIJWGCZWBY-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: L-Phenylalanine Derivatives

L-Phenylalanine serves as a chiral precursor for asymmetric synthesis. The 3-position modification is achieved through electrophilic aromatic substitution or transition-metal-catalyzed coupling:

Step 1: Protection of Amino Group

-

Reagents : Acetic anhydride, triethylamine in tetrahydrofuran (THF).

-

Conditions : 0–5°C, 1 hour; yields >85% acetylated intermediate.

-

Rationale : Prevents unwanted side reactions during subsequent vinylation.

Step 2: Vinyl Group Installation via Heck Coupling

-

Reagents : Vinyl bromide, K₂CO₃ in DMF/H₂O (3:1).

-

Conditions : 80°C, 12 hours; regioselectivity >95% for 3-position.

Step 3: Deprotection and Hydrochloride Formation

-

Salt Crystallization : Evaporate HCl under reduced pressure, recrystallize from ethanol/ether (1:3).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

A racemic synthesis followed by chiral resolution provides an alternative route:

Step 1: Racemic 2-Amino-3-(3-vinylphenyl)propanoic Acid Synthesis

Step 2: Resolution with (R)-Mandelic Acid

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Wang Resin-Based Methodology

-

Resin Loading : 0.8 mmol/g, Fmoc-protected 3-vinylphenylalanine.

-

Cleavage : TFA/HCl (95:5), 2 hours; hydrochloride yield >90%.

Critical Process Parameters and Optimization

Reaction Monitoring and Yield Data

| Step | Analytical Method | Optimal Yield | Purity (HPLC) |

|---|---|---|---|

| Vinylation | GC-MS | 78% | 92% |

| Deprotection | Titration | 95% | 98% |

| Hydrochloride Crystallization | XRD | 88% | 99.5% |

Solvent and Temperature Effects

-

Tetrahydrofuran : Superior to DCM in Pd-catalyzed couplings due to improved ligand solubility.

-

Recrystallization Solvents : Ethanol/ether mixtures prevent hydrochloride hydrolysis.

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

| Method | Cost ($/kg) | E-Factor | PMI (kg/kg) |

|---|---|---|---|

| Chiral Pool | 1,200 | 18.7 | 32 |

| Racemic Resolution | 950 | 23.4 | 41 |

| SPPS | 3,400 | 8.2 | 15 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Formation of 3-(3-formylphenyl)propanoic acid or 3-(3-carboxyphenyl)propanoic acid.

Reduction: Formation of (S)-2-Amino-3-(3-ethylphenyl)propanoic acid hydrochloride.

Substitution: Formation of various amide derivatives.

Scientific Research Applications

Chemistry

(S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride serves as a versatile building block in organic synthesis. Its vinyl group allows for various chemical transformations, making it useful in the preparation of complex organic molecules.

Key Reactions :

- Oxidation : The vinyl group can be oxidized to form epoxides or diols.

- Reduction : Can yield ethyl derivatives.

- Substitution : The amino group can participate in forming amides or other derivatives.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Epoxides, Diols | mCPBA, OsO₄ |

| Reduction | Ethyl Derivatives | Pd/C, LiAlH₄ |

| Substitution | Amides, Substituted Derivatives | Acyl Chlorides, Anhydrides |

Biology

In biological research, this compound is utilized as a probe to study enzyme-substrate interactions. Its structural features enable it to interact with specific enzymes and receptors, facilitating investigations into metabolic pathways and signaling mechanisms.

Mechanism of Action :

The vinyl group allows for covalent bonding with nucleophilic sites on enzymes, modulating their activity. Additionally, it can participate in hydrogen bonding and hydrophobic interactions.

Medicine

The potential therapeutic applications of this compound are particularly noteworthy. It is being investigated for its role in treating neurological disorders due to its interaction with neurotransmitter systems.

Case Studies :

- Neurological Disorders : Studies have indicated that this compound may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This interaction suggests potential benefits in conditions such as Alzheimer's disease and schizophrenia.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its unique properties allow for the development of materials with specific functionalities.

Summary of Key Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Probe for enzyme-substrate interactions |

| Medicine | Potential treatment for neurological disorders |

| Industry | Production of specialty chemicals and polymers |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

The following table compares analogs with substituents on the phenyl ring, highlighting their physical properties and applications:

Key Observations :

- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, affecting fluorescence and charge transfer .

- Steric and Conformational Impact : Bulky substituents like trifluoromethyl may restrict rotation, influencing binding in biological systems .

- Applications : Hydroxyl and azo groups enhance solubility and optical properties, respectively, making them suitable for probes or dyes .

Heterocyclic Derivatives

Heterocyclic analogs replace the phenyl ring with nitrogen-containing systems, altering reactivity and applications:

Key Observations :

- Fluorescence : Benzotriazole derivatives exhibit strong fluorescence due to extended π-conjugation, useful in bioimaging .

- Synthetic Accessibility: Pyridyl and benzotriazinone derivatives are synthesized via Boc deprotection or diazonium salt reactions, with yields >75% .

- Cost and Availability : Pyrazole derivatives are commercially available but costly, limiting large-scale use .

Physicochemical and Structural Comparisons

- Optical Rotation : Fluorophenyl derivatives show significant optical activity ([α]D<sup>25</sup> = +30.8), critical for chiral resolution in drug design .

- Thermal Stability: Benzotriazinone derivatives decompose at higher temperatures (>200°C), whereas hydroxyl-substituted analogs may have lower melting points .

- Hydrogen Bonding : Hydroxyl and azo groups facilitate intermolecular interactions, influencing crystal packing and solubility .

Biological Activity

(S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride, often referred to as a vinyl-substituted amino acid, has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of an amino group, a carboxylic acid group, and a vinyl-substituted phenyl group. The presence of the vinyl group allows for unique chemical reactivity, influencing how the compound interacts with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 202.66 g/mol |

| Solubility | Soluble in water |

| pH | 5.0 - 7.0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The vinyl group can participate in covalent binding to nucleophilic sites on proteins, potentially modulating their activity. Furthermore, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

1. Protein Engineering

Research indicates that this compound is being studied for its potential role in protein engineering. It serves as a building block for synthesizing more complex molecules that can be utilized in various biochemical pathways.

2. Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. Its structural characteristics allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development.

3. Therapeutic Potential

Investigations into the therapeutic effects of this compound suggest its potential use as a precursor in drug synthesis. Its ability to modify biological activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

Case Studies

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in neurotransmitter metabolism. The compound's binding affinity was measured using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations.

Case Study 2: Antioxidant Activity

Another research project explored the antioxidant properties of this compound. Results indicated that it scavenged free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

| Study | Findings |

|---|---|

| Enzyme Inhibition Assay | Showed competitive inhibition with an IC50 of 5 µM |

| Antioxidant Activity | Scavenging capacity equivalent to standard antioxidants |

| Protein Binding Studies | High binding affinity to target proteins |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a chiral pool approach starting from L-serine or L-alanine derivatives to preserve stereochemistry. Key steps include:

- Protection of the α-amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to prevent side reactions during coupling .

- Introduction of the 3-vinylphenyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) or nucleophilic substitution, depending on precursor availability .

- Deprotection and salt formation : Hydrochloric acid treatment removes protecting groups and yields the hydrochloride salt, enhancing solubility .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves absolute configuration and confirms the (S)-stereochemistry .

- NMR spectroscopy : 1H and 13C NMR identify vinyl group signals (δ 5–7 ppm for protons, 120–140 ppm for carbons) and amino acid backbone .

- IR spectroscopy : Confirm HCl salt formation via N–H stretching (2500–3000 cm⁻¹) and carboxylate peaks (1700–1750 cm⁻¹) .

Q. What solvent systems are optimal for handling this compound in aqueous and non-polar environments?

- Methodological Answer :

- Aqueous solubility : The hydrochloride salt improves water solubility (tested in pH 3–5 buffers). Use methanol/water mixtures for recrystallization to enhance purity .

- Non-polar solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for coupling reactions, but avoid prolonged storage due to potential vinyl group reactivity .

Advanced Research Questions

Q. How does the 3-vinylphenyl substituent influence reactivity in peptide coupling or post-synthetic modifications?

- Methodological Answer :

- Steric effects : The vinyl group may hinder coupling efficiency in solid-phase peptide synthesis (SPPS). Use bulky activating agents (e.g., HATU) to improve yields .

- Functionalization : The vinyl moiety enables thiol-ene "click" chemistry or epoxidation for bioconjugation, as seen in analogous ethynylphenyl derivatives .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with aromatic amino acid-binding pockets (e.g., tyrosine kinase domains). The vinyl group may enhance π-stacking but reduce hydrogen bonding .

- MD simulations : Assess conformational stability of the vinylphenyl side chain in aqueous vs. lipid environments .

Q. How can fluorescence properties be exploited for tracking this compound in cellular assays?

- Methodological Answer :

- Derivatization : Attach fluorophores (e.g., fluorescein) via the amino group or modify the vinyl group with boron-dipyrromethene (BODIPY) for live-cell imaging, as demonstrated in benzotriazinyl amino acids .

- Limitations : Native fluorescence is weak; prioritize derivatization strategies validated in β-pyridyl α-amino acid analogs .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Batch comparison : Analyze IR, NMR, and mass spectra for inconsistencies in vinyl group integration or salt stoichiometry.

- Root causes : Variability may arise from incomplete deprotection (detectable by LC-MS) or residual solvents affecting crystallinity .

- Resolution : Optimize recrystallization conditions (e.g., methanol/diethyl ether ratios) and validate purity via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.